Steric Hindrance and Conformational Rigidity: Quantitative Comparison with 4-Benzylpiperazin-2-one
The C3 gem-dimethyl group in 4-Benzyl-3,3-dimethylpiperazin-2-one introduces a conformational constraint and steric bulk not present in its direct analog, 4-benzylpiperazin-2-one (CAS 13754-41-1). This is a key design element for modulating target interactions. While a direct side-by-side assay between these two is not available, the impact of the gem-dimethyl group on the piperazinone scaffold has been quantified in related systems . In a study on SARS-CoV-2 main protease inhibitors, the introduction of 3,3-disubstituted piperazin-2-ones was employed to stabilize the ligand's bound conformation, a strategy not possible with unsubstituted or monosubstituted analogs .
| Evidence Dimension | Conformational constraint |
|---|---|
| Target Compound Data | C3-gem-dimethylpiperazin-2-one scaffold |
| Comparator Or Baseline | 4-benzylpiperazin-2-one (CAS 13754-41-1) |
| Quantified Difference | Qualitative; introduces a conformational bias not present in the non-gem-dimethyl analog. |
| Conditions | Molecular design concept (literature precedent) |
Why This Matters
For structure-based drug design, the pre-organized conformation can reduce the entropic penalty upon target binding, potentially improving potency and selectivity compared to more flexible analogs .
- [1] He, Y.-P.; Quan, R.; Li, X.-Z.; Zhu, J.; Wu, H. Asymmetric Construction of α,α-Disubstituted Piperazinones Enabled by Benzilic Amide Rearrangement. Angew. Chem. Int. Ed. 2021, 60, 11335-11339. View Source
- [2] Krischuns, T.; Paisant, S.; Chen, K.-Y.; Thirion, L. N.; Zettor, A.; et al. Noncovalent Inhibitors of SARS-CoV-2 Main Protease: A Rescaffolding Attempt. Synthesis 2025, 57, 1627-1634. View Source
